molecular formula C16H17N3O4S B13335367 2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine

2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13335367
M. Wt: 347.4 g/mol
InChI Key: DWGVOGLUVBTXTI-UHFFFAOYSA-N
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Description

2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine is a complex organic compound with a molecular formula of C₁₆H₁₇N₃O₄S This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to an indole moiety, which is further linked to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Introduction of the Nitrobenzenesulfonyl Group: The indole derivative is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrobenzenesulfonyl group.

    Attachment of the Ethanamine Chain: The final step involves the reaction of the sulfonylated indole with an ethanamine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Substitution: Formation of various substituted indole derivatives.

    Reduction: Formation of an amino derivative.

Scientific Research Applications

2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-Nitrobenzenesulfonyl)-1H-indol-3-yl]ethan-1-amine: Similar structure but lacks the dihydro component.

    4-Nitrobenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonylated compounds.

    Indole-3-ethanamine: Lacks the nitrobenzenesulfonyl group.

Uniqueness

2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine is unique due to the presence of both the nitrobenzenesulfonyl group and the indole moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[1-(4-nitrophenyl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine

InChI

InChI=1S/C16H17N3O4S/c17-10-9-12-11-18(16-4-2-1-3-15(12)16)24(22,23)14-7-5-13(6-8-14)19(20)21/h1-8,12H,9-11,17H2

InChI Key

DWGVOGLUVBTXTI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])CCN

Origin of Product

United States

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